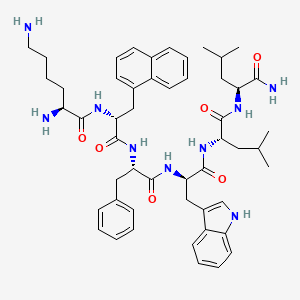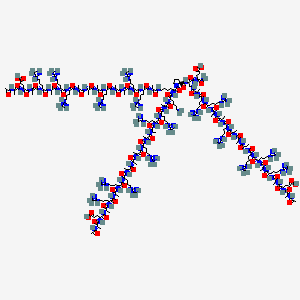
Secretin (rat)
Übersicht
Beschreibung
Secretin is a hormone that regulates water homeostasis throughout the body and influences the environment of the duodenum by regulating secretions in the stomach, pancreas, and liver . It is a peptide hormone produced in the S cells of the duodenum, which are located in the intestinal glands . Secretin, a 27-amino acid gastrointestinal peptide hormone, has been implicated in numerous regulatory events involving the pancreas, biliary tree, stomach, nerves, and kidney .
Synthesis Analysis
Human secretin is synthesized as a pre-propeptide of 121 amino acid residues, containing a signal peptide, propeptide, secretin, and propeptide . This pre-propeptide is cleaved from both ends to achieve the active peptide of 27 amino acid residues . Infusion of secretin in supraphysiological doses for up to 24 hours in rats was shown to increase the synthesis of lipase and proelastase 2 .
Molecular Structure Analysis
Secretin is a 27-residue linear peptide that is widely expressed throughout the body . The structure of secretin in complex with its receptor is necessary to develop a suitable therapeutic agent . The significance of the primary sequence of secretin peptides in allosteric binding and activation was elucidated using virtual docking .
Chemical Reactions Analysis
SCTR signaling mediates biliary damage and fibrosis in early stage primary biliary cholangitis . Blocking SCTR signaling seems to ameliorate non-alcoholic fatty liver disease phenotypes .
Physical and Chemical Properties Analysis
Secretin (rat) has a molecular formula of C129H216N42O42 and a molecular weight of 3027.35 . It is soluble in water .
Wissenschaftliche Forschungsanwendungen
Neurological Effects
Behavioral and Physiological Functions : Secretin has been found to modulate behavioral and physiological functions in rats, potentially acting as a neurotransmitter or neuroregulator in the central nervous system. It influences defecation, novel-object approaches, stereotypic behavior, locomotor activity, and respiration rate (Charlton et al., 1983).
Gene Expression in the Central Amygdala : Intravenous administration of secretin induces Fos protein expression in the neurons of the central amygdala and other brain regions, suggesting its role in neuronal activity related to social reciprocity skills (Goulet et al., 2003).
Influence on Emotional Behaviors : Secretin administration has been shown to affect fear-potentiated startle in rats, indicating its potential influence on neural networks involved in emotional behaviors like fear and anxiety (Myers et al., 2004).
Physiological Effects
Stimulation of Cyclic AMP Formation : Secretin stimulates cyclic AMP levels in the rat brain, suggesting its interaction with adenylate cyclase in the brain (Fremeau et al., 1986).
Activation of Supraoptic Nucleus Neurons : Systemic administration of secretin activates oxytocin and vasopressin neurons in the supraoptic nucleus, potentially through noradrenergic pathways (Velmurugan et al., 2010).
Effect on Polyamine Metabolism : Secretin has been observed to affect polyamine metabolism in the rat pancreas, influencing the activities of certain enzymes and the concentrations of various metabolites (Danzin et al., 1982).
Role in Blood Pressure Regulation : Secretin administration, either centrally or peripherally, has been shown to cause a significant fall in blood pressure in conscious rats (Hashimoto & Kimura, 1987).
Facilitation of GABA Transmission in the Cerebellum : Secretin facilitates GABAergic afferent activity in the rat cerebellar cortex, suggesting its role as a retrograde messenger modulating neurotransmission (Yung et al., 2001).
Wirkmechanismus
Target of Action
Secretin is a peptide hormone produced in the S cells of the duodenum . The primary targets of Secretin are the pancreas, stomach, and liver . In the pancreas, Secretin targets the pancreatic centroacinar cells, which have Secretin receptors in their plasma membrane . It also targets the liver and stomach to regulate secretions .
Mode of Action
Secretin interacts with its targets through specific Secretin receptors (SCTR). It mediates its biological effects via a single 7 transmembrane spanning G-protein coupled receptor (GPCR), the Secretin receptor (SCTR) . The interaction of Secretin with its receptors triggers a series of cellular responses, including neurotransmission, gene expression regulation, neurogenesis, and neural protection .
Biochemical Pathways
Secretin primarily functions to neutralize the pH in the duodenum, allowing digestive enzymes from the pancreas to function optimally . It stimulates the production of bicarbonate from the ductal cells of the pancreas . It also stimulates the secretion of bicarbonate and water by cholangiocytes in the bile duct . This helps to control the pH and promote the flow in the duct .
Pharmacokinetics
The pharmacokinetics of Secretin involves its release from the duodenum to stimulate pancreatic secretion . It also has peripheral functions in fatty acid metabolism, glucose homeostasis modulation, bile acid secretion, and water reabsorption in renal collecting tubules .
Result of Action
The result of Secretin’s action is the regulation of water homeostasis throughout the body and the influence on the environment of the duodenum . It inhibits the secretion of gastric acid from the parietal cells of the stomach . It also protects the bile duct from bile acids by controlling the pH and promoting the flow in the duct .
Action Environment
The action of Secretin can be influenced by various environmental factors. For instance, the presence of Secretin-like activity has been demonstrated across various mammalian species including canine, porcine, and rats . It is also widely distributed in various brain regions from cerebral cortex, hippocampus, hypothalamus to cerebellum . These factors can influence the action, efficacy, and stability of Secretin.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Secretin (rat) interacts with specific receptors on the pancreatic acinar cells, triggering the release of bicarbonate-rich pancreatic juices . It acts on four different classes of receptors: carbamylcholine, caerulein, secretin-vasoactive intestinal peptide, and bombesin . The nature of these interactions involves the binding of Secretin (rat) to its receptor, which activates intracellular signaling pathways leading to the release of pancreatic juices .
Cellular Effects
Secretin (rat) has profound effects on pancreatic acinar cells. It stimulates these cells to secrete bicarbonate-rich pancreatic juices, helping to neutralize the acidic chyme entering the duodenum from the stomach . This influences cell function by activating specific signaling pathways that lead to the release of these juices .
Molecular Mechanism
The molecular mechanism of Secretin (rat) involves binding to its receptor on the pancreatic acinar cells. This binding triggers intracellular signaling pathways, leading to the activation of enzymes responsible for the production and release of bicarbonate-rich pancreatic juices .
Temporal Effects in Laboratory Settings
In laboratory settings, Secretin (rat) has been observed to stimulate the release of pancreatic juices from pancreatic acinar cells in vitro . Over time, the responsiveness of these cells to Secretin (rat) can decrease, with maximal discharge from tumor cells being only about half that of control pancreatic lobules .
Dosage Effects in Animal Models
The effects of Secretin (rat) vary with different dosages in animal models. For instance, the dose optimum for Secretin (rat) was found to be 10-fold higher in tumor cells compared to normal pancreatic cells .
Metabolic Pathways
Secretin (rat) is involved in the regulation of pH levels in the duodenum, a process that involves several metabolic pathways. These pathways involve the production and release of bicarbonate, an important metabolite, from the pancreas .
Transport and Distribution
Secretin (rat) is transported in the bloodstream to the pancreas, where it binds to receptors on the pancreatic acinar cells . The distribution of Secretin (rat) within cells and tissues is largely determined by the presence of these receptors .
Subcellular Localization
Secretin (rat) is a hormone and does not have a specific subcellular localization. The receptors for Secretin (rat) are located on the cell membrane of the pancreatic acinar cells . The binding of Secretin (rat) to these receptors triggers intracellular signaling pathways that lead to the release of bicarbonate-rich pancreatic juices .
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H216N42O42/c1-58(2)40-78(119(206)170-99(64(13)14)102(134)189)149-94(181)51-145-105(192)74(29-33-91(131)178)153-113(200)81(43-61(7)8)161-116(203)82(44-62(9)10)159-108(195)72(27-22-38-143-128(137)138)151-110(197)75(30-34-92(132)179)154-114(201)79(41-59(3)4)157-107(194)71(26-21-37-142-127(135)136)150-103(190)65(15)148-121(208)87(53-172)166-118(205)86(49-98(187)188)163-111(198)76(31-35-93(133)180)155-115(202)80(42-60(5)6)158-109(196)73(28-23-39-144-129(139)140)152-122(209)89(55-174)167-117(204)83(45-63(11)12)160-112(199)77(32-36-96(183)184)156-123(210)90(56-175)168-126(213)101(67(17)177)171-120(207)84(46-68-24-19-18-20-25-68)164-125(212)100(66(16)176)169-95(182)52-146-106(193)85(48-97(185)186)162-124(211)88(54-173)165-104(191)70(130)47-69-50-141-57-147-69/h18-20,24-25,50,57-67,70-90,99-101,172-177H,21-23,26-49,51-56,130H2,1-17H3,(H2,131,178)(H2,132,179)(H2,133,180)(H2,134,189)(H,141,147)(H,145,192)(H,146,193)(H,148,208)(H,149,181)(H,150,190)(H,151,197)(H,152,209)(H,153,200)(H,154,201)(H,155,202)(H,156,210)(H,157,194)(H,158,196)(H,159,195)(H,160,199)(H,161,203)(H,162,211)(H,163,198)(H,164,212)(H,165,191)(H,166,205)(H,167,204)(H,168,213)(H,169,182)(H,170,206)(H,171,207)(H,183,184)(H,185,186)(H,187,188)(H4,135,136,142)(H4,137,138,143)(H4,139,140,144)/t65-,66+,67+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-,100-,101-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHWQEXKRMDFFJ-NEMWHCQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H216N42O42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3027.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does the potency of rat secretin compare to other mammalian secretins in stimulating pancreatic secretion?
A1: Research suggests that rat secretin exhibits higher potency in stimulating pancreatic secretion compared to porcine, canine, and human secretin. This difference in potency is attributed to structural variations in the secretin molecule, particularly at positions 14, 15, and 16. A study utilizing a two-point parallel line bioassay with porcine secretin as a standard demonstrated a clear ranking in potency: rat secretin > porcine secretin > canine secretin > human secretin. [] This suggests that rat pancreatic secretin receptors may have a higher affinity for the specific amino acid sequence present in rat secretin.
Q2: Does the variation in potency among different mammalian secretins extend to their effects on gastric acid secretion?
A2: Interestingly, while variations in potency for pancreatic secretion were observed, all four secretin variants (rat, porcine, canine, and human) demonstrated comparable efficacy in inhibiting gastrin-induced acid secretion in rats. [] This suggests that the structural differences influencing secretin's interaction with pancreatic receptors may not be as critical for its interaction with receptors involved in regulating gastric acid secretion. This finding points towards the potential existence of secretin receptor subtypes with distinct recognition patterns mediating these different physiological responses.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











